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Introduction to Pamiparib and DDI Assessment

Pamiparib (BGB-290) is an investigational, highly selective oral poly(ADP-ribose) polymerase 1 and 2

(PARP1/2) inhibitor that has demonstrated potent PARP-DNA complex trapping and significant central

nervous system penetrance in preclinical models. Unlike some other PARP inhibitors, pamiparib is not a

substrate of P-glycoprotein, which enhances its ability to cross the blood-brain barrier and potentially treat

brain tumors. [1] [2] The drug has shown promising antitumor activity in early-phase clinical studies,

particularly in patients with BRCA-mutated malignancies and homologous recombination deficiency

(HRD) positive tumors. [3] [4]

Understanding drug-drug interactions (DDIs) is critical in clinical development as they can significantly alter

a drug's pharmacokinetics, potentially leading to reduced efficacy or increased toxicity. For pamiparib,

which is primarily metabolized by cytochrome P450 3A (CYP3A) and to a lesser extent by CYP2C8,

interactions with CYP3A inhibitors and inducers are of particular concern. [1] This document provides

comprehensive application notes and experimental protocols for assessing pamiparib DDIs, supporting

researchers in designing rigorous DDI studies during drug development.
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Clinical Pharmacology and Mechanism of Action

Pharmacological Properties

Pamiparib exerts its antitumor effects through dual mechanisms of action: inhibition of PARP enzymatic

activity and trapping of PARP-DNA complexes at sites of DNA damage. This leads to accumulation of

DNA damage and ultimately synthetic lethality in cancer cells with deficient DNA repair mechanisms,

particularly those with BRCA1/2 mutations or homologous recombination deficiencies. [2] Preclinical

studies have demonstrated that pamiparib is 16-fold more potent than olaparib in BRCA1-mutated

xenograft models and shows strong synergy with temozolomide (TMZ) in overcoming TMZ resistance in

intracranial tumor models. [2]

Pharmacokinetic Profile

Population pharmacokinetic modeling of pamiparib has characterized its disposition kinetics using a one-

compartment model with first-order absorption and elimination. The estimated population parameters for

total drug include an apparent clearance (CL/F) of 2.59 L/h, apparent volume of distribution (V/F) of 44

L, and absorption rate constant (Ka) of 1.58 h⁻¹. The unbound fraction of pamiparib in plasma is

approximately 0.041 (4.1%), which is important for understanding its tissue distribution and target

engagement. [5]

Table 1: Key Pharmacokinetic Parameters of Pamiparib

Parameter Value Comments

Recommended Dose 60 mg twice daily Established as RP2D in phase 1 studies
[3]

Tmax 1-2 hours Rapid absorption after oral administration
[1]

Half-life 13.5 hours Geometric mean at 60 mg BID [1]

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 11 Tech Support

https://www.smolecule.com/products/s002063?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7350150/
https://www.smolecule.com/products/s002063?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7350150/
https://www.smolecule.com/products/s002063?utm_src=pdf-body
https://www.smolecule.com/products/s002063?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12030534/
https://www.smolecule.com/products/s002063?utm_src=pdf-body
https://www.nature.com/articles/s41416-021-01632-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC8149352/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8149352/
https://www.smolecule.com/products/s002063?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Parameter Value Comments

Accumulation Ratio (AUC) 2.37 (95% CI: 1.61-3.50) At 60 mg BID [1]

Primary Metabolic
Pathways

CYP3A, CYP2C8 Identified in in vitro phenotyping [1]

Protein Binding ~96% Unbound fraction of 4.1% [5]

Food Effect No clinically significant
impact

No need for fasting [3]

Metabolic Pathways and Drug Interaction Potential

Cytochrome P450 Metabolism

In vitro phenotyping studies have revealed that CYP3A-mediated metabolism is the primary clearance

pathway for pamiparib, with CYP2C8 playing a secondary role. This metabolic profile establishes the

theoretical foundation for potential interactions with strong CYP3A inhibitors and inducers. Based on the

Biopharmaceutics Classification System (BCS), pamiparib exhibits high permeability, and its absorption is

not significantly affected by food, allowing for administration without regard to meals. [1] [3]

Transport Protein Considerations

Unlike several other PARP inhibitors (olaparib, rucaparib, talazoparib, and veliparib), pamiparib is not a

substrate of P-glycoprotein (P-gp). This unique characteristic significantly enhances its blood-brain

barrier penetration and may reduce the potential for DDIs mediated by P-gp inhibitors or inducers. This

property is particularly advantageous for treating brain tumors or cerebral metastases and distinguishes

pamiparib from other agents in its class. [1] [2]

Clinical DDI Study Designs
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DDI Study with CYP3A Modulators

A dedicated phase 1 open-label, parallel-group study (NCT03994211) was conducted to evaluate the effects

of strong CYP3A inhibitors and inducers on pamiparib pharmacokinetics in patients with advanced solid

tumors. The study employed a fixed-sequence design with two distinct parts to assess each type of

interaction separately. [1]

Part A (CYP3A Inducer): Patients received a single oral dose of pamiparib 60 mg on day 1 (alone),

followed by once-daily oral rifampin 600 mg (a strong CYP3A inducer) on days 3-11, with a second

pamiparib 60 mg dose administered concomitantly with rifampin on day 10.

Part B (CYP3A Inhibitor): Patients received a single oral dose of pamiparib 20 mg on day 1 (alone),

followed by once-daily oral itraconazole 200 mg (a strong CYP3A inhibitor) on days 3-8, with a

second pamiparib 20 mg dose administered concomitantly with itraconazole on day 7.

The reduced pamiparib dose in Part B (20 mg instead of 60 mg) was implemented as a safety precaution to

mitigate potential overexposure when co-administered with the strong CYP3A inhibitor itraconazole. [1]

Table 2: Key Design Elements of Clinical DDI Studies

Study Element Part A (CYP3A Inducer) Part B (CYP3A Inhibitor)

Perpetrator Drug Rifampin 600 mg QD Itraconazole 200 mg QD

Pamiparib Dose 60 mg single dose 20 mg single dose

Sample Size Not specified in available data Not specified in available

data

PK Sampling Pre-dose, 0.5, 1, 2, 4, 6, 9, 12, 24, 48h post-

dose

Same as Part A

Primary Endpoints Pamiparib Cmax, AUC0-tlast, AUC0-inf Same as Part A

Statistical
Approach

Geometric least-squares mean ratios with 90%
CI

Same as Part A
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Patient Population and Study Endpoints

The DDI studies enrolled adults (≥18 years) with histologically confirmed advanced or metastatic solid

tumors that were refractory or resistant to standard therapy. Patients were required to have adequate

hematologic, hepatic, and renal function, measured by specific laboratory parameters. Key inclusion criteria

included measurable disease per RECIST v1.1 and Eastern Cooperative Oncology Group (ECOG)

performance status of 0 or 1. Prior treatment with a PARP inhibitor was allowed only if discontinued at least

3 months before the first pamiparib dose. [1]

The primary pharmacokinetic endpoints included pamiparib maximum observed concentration (Cmax),

area under the plasma concentration-time curve from zero to last quantifiable concentration (AUC0-tlast),

and area under the curve extrapolated to infinity (AUC0-inf). Secondary endpoints included safety and

tolerability, assessed through monitoring of adverse events graded according to National Cancer Institute

Common Terminology Criteria v5.0. [1]

Experimental Protocols and Methodologies

Bioanalytical Methods

Sample Collection and Processing: Blood samples for pharmacokinetic analysis were collected in K2EDTA

tubes at predetermined time points: predose, and at 0.5, 1, 2, 4, 6, 9, 12, 24, and 48 hours postdose. Plasma

was separated by centrifugation at 1000× g and 4°C for 10 minutes, then stored at -80°C until analysis. [5]

LC-MS/MS Quantification: Pamiparib plasma concentrations were determined using a validated liquid

chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) method with a lower limit of

quantification of 1.0 ng/mL. The analysis was performed at Covance Laboratory Services (Salt Lake City,

Utah), ensuring adherence to Good Laboratory Practice standards. For population PK modeling studies, both

total and unbound pamiparib concentrations were quantified using a similar validated LC-MS/MS method.

[1] [5]

Statistical Analysis
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Pharmacokinetic Calculations: Non-compartmental analysis was performed to estimate PK parameters

using validated software (e.g., Phoenix WinNonlin). The geometric least-squares (GLS) mean ratios and

their 90% confidence intervals were calculated for pamiparib PK parameters (Cmax, AUC0-tlast, AUC0-

inf) with and without co-administered interacting drugs.

Assessment of DDI Magnitude: The effect of CYP3A modulators on pamiparib exposure was determined

by comparing the GLS mean ratios against predefined no-effect boundaries (typically 0.80-1.25). If the 90%

CI for the GLS mean ratio fell entirely outside these boundaries, the interaction was considered clinically

significant. [1]

Population PK Modeling: Nonlinear mixed-effects modeling was performed using Monolix (2024R1) to

simultaneously fit total and unbound pamiparib plasma concentration data. The covariate model was

developed through generalized additive modeling followed by stepwise covariate modeling to identify

significant patient factors influencing pamiparib pharmacokinetics. [5]

Data Interpretation and Clinical Recommendations

DDI Study Findings

The clinical DDI study yielded clear and actionable results regarding pamiparib's interaction potential:

Effect of Strong CYP3A Inducer: Coadministration with rifampin significantly reduced pamiparib

exposure, with geometric least-squares mean ratios of 0.62 (90% CI: 0.54-0.70) for AUC0-tlast and

0.57 (90% CI: 0.48-0.69) for AUC0-inf, representing a 38-43% reduction in overall exposure.

Interestingly, rifampin did not affect pamiparib Cmax (GLS mean ratio: 0.94; 90% CI: 0.83-1.06). [1]

Effect of Strong CYP3A Inhibitor: Contrary to theoretical expectations, itraconazole

coadministration did not significantly affect pamiparib pharmacokinetics, with GLS mean ratios of

1.05 (90% CI: 0.95-1.15) for Cmax, 0.99 (90% CI: 0.91-1.09) for AUC0-tlast, and 0.99 (90% CI: 0.90-

1.09) for AUC0-inf. [1]

Safety Observations: No serious treatment-related adverse events were reported in either part of the

DDI study, indicating that the single-dose design was well-tolerated in this patient population. [1]
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Dosing Recommendations

Based on the DDI study results, the following clinical recommendations can be made:

CYP3A Inhibitors: No pamiparib dose modifications are necessary when coadministered with

strong or moderate CYP3A inhibitors, given the lack of clinically significant interaction observed with

itraconazole. [1]

CYP3A Inducers: Dose adjustments should be considered when pamiparib is coadministered with

strong CYP3A inducers. The specific dose increase should be guided by clinical safety and efficacy

data, with consideration of the approximately 40% reduction in exposure observed with rifampin

coadministration. [1]

Therapeutic Drug Monitoring: For patients requiring concomitant strong CYP3A inducers,

therapeutic drug monitoring combined with toxicity assessment may help individualize pamiparib

dosing, particularly given the significant interindividual pharmacokinetic variability observed in

population analyses. [5]

Pathway Diagrams and Visualizations

Pamiparib Metabolic Pathway and DDI Mechanisms
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Diagram 1: Pamiparib Metabolic Pathways and Drug Interaction Mechanisms. This diagram illustrates

pamiparib's primary metabolism by CYP3A and secondary metabolism by CYP2C8, along with potential

interactions with strong CYP3A inhibitors and inducers.

Clinical DDI Study Design Workflow
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Patient Screening & Enrollment
(Advanced Solid Tumors, ECOG 0-1)

Assignment to Study Part

Part A: CYP3A Inducer Assessment Part B: CYP3A Inhibitor Assessment

Pamiparib 60 mg alone (Day 1)

Rifampin 600 mg QD (Days 3-11)

Pamiparib 60 mg + Rifampin (Day 10)

Intensive PK Sampling
(Pre-dose to 48h post-dose)

Pamiparib 20 mg alone (Day 1)

Itraconazole 200 mg QD (Days 3-8)

Pamiparib 20 mg + Itraconazole (Day 7)

Non-compartmental Analysis
& Statistical Comparison

DDI Determination & Clinical Recommendations
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Diagram 2: Clinical DDI Study Design Workflow. This flowchart illustrates the fixed-sequence design used

to evaluate the effects of strong CYP3A inducers (Part A) and inhibitors (Part B) on pamiparib

pharmacokinetics in patients with advanced solid tumors.

Conclusion

The comprehensive DDI assessment of pamiparib demonstrates a well-characterized interaction profile with

clear clinical implications. The significant exposure reduction observed with strong CYP3A inducers

necessitates dose adjustments, while the lack of interaction with strong CYP3A inhibitors provides flexibility

in co-medication management. The unique non-P-gp substrate property of pamiparib differentiates it

from other PARP inhibitors and may contribute to its favorable brain penetration and potentially lower

susceptibility to certain transporter-mediated DDIs.

These application notes and experimental protocols provide researchers with a framework for designing and

interpreting DDI studies for pamiparib and similar oncology agents. The integration of controlled clinical

studies with population PK modeling offers a robust approach to characterizing drug interaction potential

and optimizing dosing strategies in complex patient populations requiring polypharmacy.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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